
4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound with the molecular formula C10H8Br2N2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution: Products include derivatives with various functional groups replacing the bromine atoms.
Oxidation: Products include oxides or hydroxylated derivatives.
Reduction: Products include amines or other reduced forms of the compound.
Aplicaciones Científicas De Investigación
4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazole
- 4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-4-amine
Uniqueness
4-Bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual bromine substitution makes it particularly useful in coupling reactions and as a precursor for further functionalization .
Propiedades
Fórmula molecular |
C10H9Br2N3 |
|---|---|
Peso molecular |
331.01 g/mol |
Nombre IUPAC |
4-bromo-2-(4-bromophenyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H9Br2N3/c1-6-9(12)10(13)15(14-6)8-4-2-7(11)3-5-8/h2-5H,13H2,1H3 |
Clave InChI |
HAVNJFUMEIWCOI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1Br)N)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![acetic acid;(4Z)-5-(4-fluorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12046387.png)
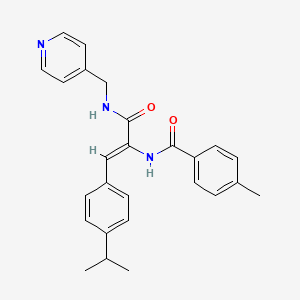
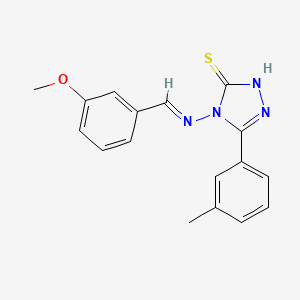
![N-[4-(dimethylamino)phenyl]-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046401.png)
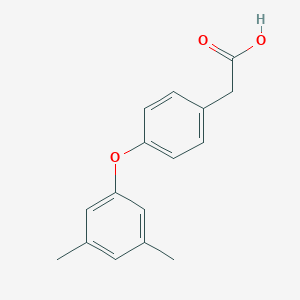

![(2Z)-3-[4-(dimethylamino)phenyl]-2-(2-fluorophenyl)prop-2-enenitrile](/img/structure/B12046415.png)


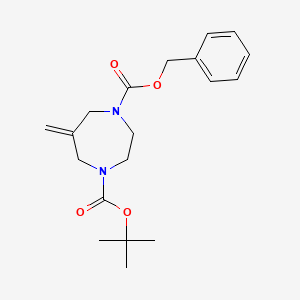
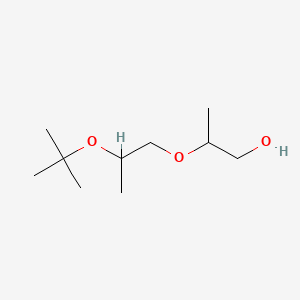

![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]propanehydrazide](/img/structure/B12046456.png)
![2-Oxo-2-phenylethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12046460.png)
